6-Aminochroman-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-amino-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3,11H2,(H,12,13) |
InChI Key |
GORAJUPUMWTLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)OC1C(=O)O |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 6 Aminochroman 2 Carboxylic Acid
Total Synthesis Approaches to the Chromane (B1220400) Core
The construction of the chromane ring system is a critical phase in the synthesis of 6-aminochroman-2-carboxylic acid. Various approaches have been developed, starting from simple precursors and building the heterocyclic framework through cyclization reactions or by modifying existing chromanone structures.
Cyclization reactions are a cornerstone in the formation of the chroman-2-carboxylic acid core. These reactions typically involve the formation of the ether linkage that defines the heterocyclic ring. One notable method is the anodic cyclization reaction, which can be used to construct cyclic products. wustl.edu For instance, the use of a vinyl-substituted ketene (B1206846) dithioacetal as a coupling partner in an anodic cyclization reaction allows for the creation of a cyclic product with a defined relative stereochemistry. wustl.edu
Chromanone scaffolds serve as versatile precursors for the synthesis of chroman-2-carboxylic acids. nih.gov Chroman-4-ones, in particular, are key intermediates. For example, chromone-3-carboxylic acids can be converted into substituted 2-(pyridinylmethyl)chroman-4-ones. nih.gov The synthesis of various chroman-4-one analogs often involves substitution at the C-2 and C-3 positions. nih.gov These chromanone intermediates can then be subjected to reduction reactions to yield the corresponding chroman structure. An efficient and practical enantiospecific synthesis of methyl chroman-2-carboxylates has been achieved from chromanone precursors, which are then hydrolyzed to the desired chroman-2-carboxylic acids using reagents like lithium hydroxide. researchgate.net This approach is valuable for producing optically pure chromanone and chroman 2-carboxylic acid derivatives, which are important intermediates for various medicinally active ingredients. google.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the preparation of chromone-2-carboxylic acids, which are direct precursors to chroman-2-carboxylic acids through reduction. This technology dramatically shortens reaction times and often improves yields compared to conventional heating methods. nih.govnih.gov For example, the synthesis of 6-bromochromone-2-carboxylic acid from 5′-bromo-2′-hydroxy-acetophenone and ethyl oxalate (B1200264) was optimized using microwave irradiation, achieving an 87% yield. nih.gov This microwave-assisted process is versatile, enabling the synthesis of a variety of substituted chromone-2-carboxylic acids with good to excellent yields (54–93%). nih.gov The key benefits of this approach are that it is fast, cost-effective, and robust, often yielding products with a high degree of purity without the need for extensive chromatographic purification. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Angular 2,2-dimethyl-2H-chromone synthesis | 2 days | 4 hours | Higher to comparable yields | nih.gov |
Enantioselective Synthesis of this compound and its Chiral Intermediates
Achieving the correct stereochemistry at the C-2 position is crucial for the biological activity of many chroman-2-carboxylic acid derivatives. Enantioselective synthesis strategies are therefore of paramount importance.
The chiral pool, or chiron approach, is an effective strategy for asymmetric synthesis that utilizes enantiomerically pure molecules readily available from nature as starting materials. iscnagpur.ac.in Common sources for the chiral pool include natural amino acids, monosaccharides, and chiral carboxylic acids. iscnagpur.ac.in This method leverages the existing stereocenters in these natural products, transforming them through a series of chemical reactions into the desired target molecule while preserving the original chirality. iscnagpur.ac.in
Proteinogenic α-amino acids are ideal starting materials for chiral pool synthesis due to their ready availability in enantiomerically pure forms. researchgate.netunivie.ac.at The amino and carboxylic acid groups of these molecules can be selectively modified. univie.ac.at In a typical synthetic sequence, the carbon-nitrogen bond is maintained while the carboxylic acid is converted into other functional groups to allow for chain elongation or the formation of heterocyclic rings. researchgate.netunivie.ac.at
For the synthesis of a chiral compound like this compound, a natural amino acid such as L-serine or L-proline can serve as the chiral template. iscnagpur.ac.inresearchgate.net The synthesis of unnatural amino acids, including those with complex cyclic structures, has been successfully demonstrated using this approach. For example, methods have been developed for the asymmetric synthesis of various α-amino acids via transformations of chiral Ni(II) complexes derived from Schiff bases and amino acids. nih.gov The synthesis of tailor-made amino acids is a highly active area of research, as these compounds are critical components in modern drug design. nih.govnih.gov The principles demonstrated in the synthesis of other complex chiral molecules, such as indolizidine alkaloids from α-amino acids, can be applied to the construction of the chiral chroman scaffold. baranlab.org
Table 2: Examples of Natural Amino Acids in Chiral Pool Synthesis
| Natural Amino Acid | Target Molecule Type/Example | Reference |
|---|---|---|
| L-Alanine | Dendrobate Alkaloid (+)-241D | baranlab.org |
| D-Aspartic Acid | D1 Agonist A-86929 | baranlab.org |
| L-Serine | D-Cysteine (unnatural amino acid) | iscnagpur.ac.in |
| D-(+)-Proline | (-)-Cephalotaxine | researchgate.net |
Asymmetric Catalysis in Aminochroman Synthesis
The imperative for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methods for the synthesis of chiral molecules like this compound. These strategies employ chiral catalysts to stereoselectively create the desired enantiomer, often with high efficiency and atom economy. Both organocatalysis and metal-catalyzed transformations have emerged as powerful tools in this endeavor.
Organocatalytic Strategies
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in asymmetric synthesis. These catalysts are generally less sensitive to air and moisture compared to their metal-based counterparts and are considered more environmentally benign. In the context of synthesizing precursors to this compound, organocatalysts can be employed in various key bond-forming reactions to establish the crucial stereocenter.
One notable approach involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes, a reaction that can be effectively catalyzed by diarylprolinol silyl (B83357) ethers. This methodology allows for the construction of chiral frameworks that can be further elaborated to the target chroman structure. The stereochemical outcome of these reactions is often controlled by the formation of a transient iminium ion, which directs the enantioselective attack of the nucleophile. Research has demonstrated that this strategy can achieve high yields and excellent enantioselectivities for a range of substrates. nih.gov
Furthermore, the development of organocatalytic systems for the synthesis of α,α-disubstituted α-amino acids from racemic oxazolones showcases the versatility of this approach. nih.gov While not a direct synthesis of the chroman ring, the resulting chiral amino acid derivatives are valuable building blocks that can be incorporated into more complex structures. The diastereoselective and enantioselective nucleophilic addition to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl ethers, provides a pathway to quaternary amino acids with high stereocontrol. nih.gov
Recent advancements have also focused on the catalytic asymmetric synthesis of α-stereogenic carboxylic acids in their free form, which is a significant step towards more direct and efficient synthetic routes. rsc.org These methods often involve the functionalization of substituted carboxylic acids or their derivatives under mild, organocatalytic conditions. rsc.org
| Catalyst Type | Reaction | Key Features |
| Diarylprolinol silyl ethers | Asymmetric Michael addition | High yields and enantioselectivities |
| Organocatalysts | Synthesis of α,α-disubstituted α-amino acids | High stereocontrol |
| Organocatalysts | Asymmetric synthesis of α-stereogenic free carboxylic acids | Direct and efficient |
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a complementary and powerful set of tools for the asymmetric synthesis of this compound and its analogs. These methods often exhibit high catalytic activity and selectivity, enabling the construction of complex molecular architectures with precise stereochemical control.
A significant area of research has been the development of metal-catalyzed asymmetric synthesis of unnatural α-amino acids. researchgate.net These approaches often utilize chiral ligands to control the enantioselectivity of the transformation. For instance, palladium-catalyzed C–H activation has been successfully employed for the synthesis of axially chiral styrene-type carboxylic acids. rsc.org This method allows for the direct introduction of chirality and has shown excellent yields and stereocontrol for a variety of substrates. rsc.org The resulting chiral carboxylic acids have potential applications as chiral ligands or catalysts themselves. rsc.org
Gold-catalyzed asymmetric cycloisomerization reactions have also emerged as a potent strategy. nih.gov In the context of synthesizing complex molecules containing bicyclic cores, chiral bisphosphine-gold complexes have demonstrated the ability to induce high enantioselectivity. nih.gov This approach has been successfully applied in the formal enantioselective total synthesis of natural products, highlighting its potential for constructing the chroman framework with high stereopurity. nih.gov
Titanium-multicatalysis represents another innovative approach for the direct asymmetric synthesis of α-amino nitriles from carboxylic acids. thieme-connect.de This method efficiently functionalizes the carboxylic acid moiety to produce valuable Strecker products, which are precursors to α-amino acids. thieme-connect.de The reaction proceeds under mild conditions and has been shown to be applicable to a range of substrates, affording the products in good yields and high enantiomeric ratios. thieme-connect.de
| Metal Catalyst System | Reaction Type | Key Advantages |
| Palladium with chiral ligands | Asymmetric C–H activation | Direct introduction of chirality, excellent yields and stereocontrol rsc.org |
| Chiral bisphosphine-gold complexes | Asymmetric cycloisomerization | High enantioselectivity in forming cyclic structures nih.gov |
| Titanium-multicatalysis | Asymmetric amino-cyanation of carboxylic acids | Direct functionalization of carboxylic acids, mild conditions thieme-connect.de |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a classical yet reliable strategy for controlling stereochemistry in organic synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.
In the synthesis of this compound, chiral auxiliaries can be employed at various stages to guide the formation of the C2 stereocenter. For instance, a chiral auxiliary can be attached to a precursor molecule, and a diastereoselective reaction can be performed to create the desired stereochemistry. The choice of the chiral auxiliary is crucial and is often based on its ability to induce high diastereoselectivity and its ease of removal.
While specific examples directly detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in the provided context, the principles of this methodology are widely applicable in the synthesis of chiral amino acids and heterocyclic compounds. The strategy often involves the formation of a diastereomeric intermediate that can be separated, or a diastereoselective reaction where the auxiliary biases the approach of a reagent to one face of the molecule.
Resolution Techniques for Racemic this compound and its Precursors
When a synthetic route produces a racemic mixture of this compound or its precursors, resolution techniques are employed to separate the enantiomers. These methods are essential for obtaining the enantiomerically pure compound required for many applications.
Classical Diastereomeric Resolution with Chiral Resolving Agents
Classical diastereomeric resolution is a widely used and well-established method for separating enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional methods such as crystallization or chromatography. Once separated, the resolving agent is removed from each diastereomer to yield the individual enantiomers of the original compound.
In the case of racemic this compound, which contains both an acidic carboxylic acid group and a basic amino group, either a chiral acid or a chiral base can be used as the resolving agent. The choice of the resolving agent and the conditions for diastereomer formation and separation are critical for achieving high efficiency and yield.
| Resolving Agent Type | Mechanism | Separation Method |
| Chiral Base | Forms diastereomeric salts with the carboxylic acid group | Fractional crystallization |
| Chiral Acid | Forms diastereomeric salts with the amino group | Fractional crystallization |
Enzymatic Resolution Strategies
Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical resolution methods. Enzymes are chiral catalysts that can differentiate between the enantiomers of a racemic substrate, catalyzing a reaction on only one of the enantiomers. This results in a mixture of the unreacted enantiomer and the product of the enzymatic reaction, which can then be easily separated.
For the resolution of racemic this compound or its ester derivatives, lipases are commonly employed enzymes. Lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For example, the enzymatic hydrolysis of a racemic ester of this compound would yield one enantiomer of the carboxylic acid and the unreacted enantiomer of the ester. These two compounds can then be separated based on their different chemical properties. The efficiency and enantioselectivity of enzymatic resolutions are often very high, making this a preferred method in many industrial processes.
| Enzyme Type | Reaction | Outcome |
| Lipase | Enantioselective hydrolysis of a racemic ester | Mixture of one enantiomer of the acid and the unreacted ester enantiomer |
Chromatographic Resolution Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), are indispensable for the analytical and preparative separation of enantiomers. scas.co.jp For a compound like this compound, which possesses both an acidic carboxylic group and a basic amino group, several types of CSPs could be effective.
One successful approach for separating enantiomers of underivatized amino acids involves the use of macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin. sigmaaldrich.com These CSPs are versatile as they can operate in both reversed-phase and polar organic modes and possess ionic groups that can interact with the zwitterionic nature of amino acids. sigmaaldrich.com The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity. sigmaaldrich.com It has been noted that with teicoplanin-based CSPs, the D-enantiomer is often more strongly retained than the L-enantiomer. sigmaaldrich.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used for the resolution of a broad range of chiral compounds, including carboxylic acids. researchgate.net The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving interactions such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. The choice of the mobile phase, often a mixture of an alkane with an alcohol, is critical for achieving optimal separation. researchgate.net
Table 1: Potential Chiral Stationary Phases for the Resolution of this compound
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Advantages for this compound |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Forms diastereomeric complexes through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com | Effective for underivatized amino acids; compatible with a wide range of mobile phases. sigmaaldrich.com |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net | Broad applicability for many chiral compounds, including carboxylic acids. researchgate.net |
| Pirkle-type (e.g., (S,S)-Whelk-O1) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. | Effective for a variety of functionalized aromatic compounds. |
| Ligand Exchange | Formation of diastereomeric metal complexes with a chiral ligand coated on the stationary phase. | Particularly useful for amino acids and other compounds that can act as ligands. |
Protecting Group Chemistry in this compound Synthesis
In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is a fundamental strategy to ensure chemoselectivity. libretexts.orgslideshare.net This involves the temporary modification of a reactive functional group to prevent it from participating in a chemical reaction occurring at another site in the molecule. libretexts.org For this compound, both the amino group and the carboxylic acid group may require protection depending on the specific synthetic route.
The choice of protecting groups is governed by several factors, including their ease of introduction and removal, and their stability to the reaction conditions used in subsequent steps. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is highly desirable. researchgate.net
Protection of the Amino Group:
The primary amino group in the 6-position of the chroman ring is nucleophilic and can undergo undesired reactions. Common protecting groups for amines include:
Carbamates: These are widely used due to their stability and the availability of various removal conditions.
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, it is stable to a wide range of conditions but is readily removed with mild acids such as trifluoroacetic acid (TFA).
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which also reduces any other susceptible double bonds.
Protection of the Carboxylic Acid Group:
The carboxylic acid group is acidic and can interfere with reactions involving basic reagents. It is typically protected as an ester:
Methyl or Ethyl Esters: These are easily formed by Fischer esterification. Removal is usually achieved by saponification with a base, followed by acidification.
Benzyl Ester (Bn): Formed by reaction with benzyl alcohol, it offers the advantage of being removable under neutral conditions by catalytic hydrogenation, the same conditions used to remove a Cbz group.
tert-Butyl Ester: This ester is resistant to basic and nucleophilic conditions but can be cleaved with mild acid, similar to the Boc group.
Table 2: Common Protecting Groups for Amino and Carboxylic Acid Functionalities
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Mild acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation | |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Methanol/Ethanol with acid catalyst | Base hydrolysis (saponification) |
| Benzyl Ester | Bn | Benzyl alcohol | Catalytic hydrogenation | |
| tert-Butyl Ester | tBu | Isobutylene or tert-butanol | Mild acid (e.g., TFA) |
A strategic application of these protecting groups would allow for the selective modification of other parts of the this compound molecule while preserving the integrity of the amino and carboxylic acid functionalities. For instance, protecting the amino group as a Boc group and the carboxylic acid as a benzyl ester would allow for the selective deprotection of the carboxylic acid via hydrogenation without affecting the Boc group. Conversely, the Boc group could be removed with acid while the benzyl ester remains intact. This orthogonal strategy provides the flexibility required for complex synthetic endeavors.
Advanced Chemical Transformations and Reactivity of 6 Aminochroman 2 Carboxylic Acid
Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. libretexts.orgmasterorganicchemistry.compressbooks.publibretexts.org This reaction involves the replacement of a leaving group on the acyl carbon with a nucleophile. masterorganicchemistry.compressbooks.pub The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative. libretexts.org
To facilitate nucleophilic attack, the hydroxyl group of the carboxylic acid, which is a poor leaving group, is often converted into a better leaving group. libretexts.org This is achieved by transforming the carboxylic acid into more reactive species such as acyl halides, anhydrides, or activated esters. masterorganicchemistry.compressbooks.pubencyclopedia.pub
Acyl Halides: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂). libretexts.orgyoutube.com The resulting acyl chloride is a versatile intermediate for the synthesis of other carboxylic acid derivatives. vanderbilt.eduuomustansiriyah.edu.iq
Acid Anhydrides: Acid anhydrides can be formed by the reaction of an acyl chloride with a carboxylate anion or by the dehydration of two carboxylic acid molecules. youtube.comvanderbilt.edu They are less reactive than acyl chlorides but still effective acylating agents. vanderbilt.edu
Esters: Esters are another important class of carboxylic acid derivatives. youtube.com They can be synthesized through various methods, including the reaction of acyl chlorides or anhydrides with alcohols. vanderbilt.edu The reactivity of esters towards nucleophilic acyl substitution is generally lower than that of acyl halides and anhydrides. vanderbilt.edu
Table 1: Reactivity of Carboxylic Acid Derivatives
| Derivative | General Structure | Leaving Group | Relative Reactivity |
| Acyl Chloride | R-COCl | Cl⁻ | Highest |
| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |
| Ester | R-COOR' | R'O⁻ | Moderate |
| Carboxylic Acid | R-COOH | OH⁻ | Low |
| Amide | R-CONH₂ | NH₂⁻ | Lowest |
This table is a generalized representation of reactivity and can be influenced by specific reaction conditions and substrates.
The formation of an amide bond is a crucial transformation in organic synthesis, particularly in peptide chemistry. This involves the reaction of a carboxylic acid or its activated derivative with an amine.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting amide bond formation. wikipedia.orgpeptide.comthermofisher.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then readily attacked by the amine to form the amide bond and a urea (B33335) byproduct. wikipedia.orgthermofisher.com
The general mechanism for carbodiimide-mediated coupling involves:
Reaction of the carboxylic acid with the carbodiimide (B86325) to form the O-acylisourea intermediate. wikipedia.orgnih.gov
Nucleophilic attack by the amine on the activated carbonyl carbon of the O-acylisourea. wikipedia.orgnih.gov
Formation of a tetrahedral intermediate.
Collapse of the tetrahedral intermediate to yield the amide and the urea byproduct. wikipedia.org
Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used to increase the efficiency of the coupling reaction and to suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea. wikipedia.orgpeptide.comnih.gov
Table 2: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Abbreviation | Function |
| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble Coupling Agent |
| N-Hydroxysuccinimide | NHS | Additive to reduce side reactions |
| 1-Hydroxybenzotriazole | HOBt | Additive to reduce racemization and side reactions |
Direct amide formation from a carboxylic acid and an amine without a coupling agent is also possible, though it often requires harsh conditions like high temperatures to drive off the water formed during the reaction. youtube.comyoutube.com The mechanism of this uncatalyzed reaction is thought to proceed through a neutral intermediate pathway involving the dimerization of the carboxylic acid via hydrogen bonding, rather than through a zwitterionic intermediate. researchgate.netdur.ac.uk
Recent research has focused on developing catalysts to promote direct amide formation under milder conditions. encyclopedia.pubdur.ac.ukmdpi.com Boronic acid derivatives and other organocatalysts have shown promise in this area. youtube.comorganic-chemistry.org The proposed mechanism for some catalytic systems involves the activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the amine. mdpi.com
Amide Bond Formation Mechanisms
Reactions Involving the Amino Group
The amino group of 6-aminochroman-2-carboxylic acid is a potent nucleophile and can readily participate in various reactions, most notably acylation.
Acylation of the amino group involves the introduction of an acyl group (R-C=O) from an acylating agent. aklectures.com This reaction is fundamental in synthesizing a wide array of derivatives. Common acylating agents include acyl chlorides, acid anhydrides, and esters. vanderbilt.edu
The mechanism of acylation typically involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. libretexts.orgmdpi.com This is followed by the elimination of a leaving group (e.g., chloride, carboxylate, or alkoxide). libretexts.orgmdpi.com
For instance, the reaction with an acyl chloride proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. uomustansiriyah.edu.iq The subsequent loss of a chloride ion and a proton from the nitrogen atom yields the corresponding amide. youtube.comkhanacademy.org
Table 3: Common Acylating Agents for Amines
| Acylating Agent | General Structure | Leaving Group |
| Acyl Chloride | R-COCl | Cl⁻ |
| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ |
| Ester | R-COOR' | R'O⁻ |
Derivatization for Analytical and Synthetic Purposes
Functional Group Interconversions of the Chromane (B1220400) Skeleton
The synthesis of this compound often involves the introduction of the amino group onto a pre-formed chromane ring system.
A classic and reliable method for introducing an amino group onto an aromatic ring is through electrophilic nitration followed by reduction of the resulting nitro group. openstax.org For the synthesis of this compound, this strategy would typically start with chroman-2-carboxylic acid or its ester.
The first step is the nitration of the benzene (B151609) ring of the chromane skeleton. The directing effects of the ether oxygen and the alkyl portion of the heterocyclic ring favor substitution at the 6- and 8-positions. Careful control of reaction conditions is necessary to achieve selective mononitration at the desired C6 position, yielding 6-nitrochroman-2-carboxylic acid. In some cases, such as the synthesis of related chromone-2-carboxylic acids, the presence of a nitro substituent can lead to the formation of an ester rather than the desired carboxylic acid under certain reaction conditions, highlighting the need for careful procedural optimization. nih.gov
The second step is the reduction of the nitro group to a primary amine. This reduction can be accomplished using a variety of reagents. chemrevlett.com Catalytic hydrogenation using catalysts like platinum (Pt) or Raney nickel is effective, though it may not be suitable if other reducible functional groups are present in the molecule. openstax.orggoogle.com Alternative methods include the use of metals in acidic media, such as iron, zinc, or tin, or the use of tin(II) chloride (SnCl₂), which is known for its mildness and is often preferred when sensitive functional groups need to be preserved. openstax.org
Radical Chemistry of Carboxylic Acids Relevant to Chromanes
The carboxylic acid group can serve as a precursor to carbon-centered radicals through decarboxylation. libretexts.org This reactivity opens up avenues for C-C bond formation. In recent years, photoredox catalysis has emerged as a powerful tool for generating radicals from carboxylic acids under mild conditions. nih.gov
The radical generated from the decarboxylation of a chromane-2-carboxylic acid derivative can participate in various reactions. One highly relevant example is the doubly decarboxylative Giese reaction, where a carboxylic acid is used to generate an alkyl radical that adds to an olefin. rsc.org This strategy has been successfully applied to the synthesis of 2-substituted-chroman-4-ones, where an alkyl radical, generated from a donor carboxylic acid, adds to a chromone-3-carboxylic acid acceptor, which then undergoes a second decarboxylation. rsc.org This demonstrates the feasibility of using radical chemistry to functionalize the chromane core.
Furthermore, visible-light photoredox catalysis can convert aromatic carboxylic acids into acyl radicals. nih.gov While this reaction involves the acyl group rather than a decarboxylative pathway, it showcases the potential of engaging carboxylic acids in radical processes. Under the right conditions, a carboxyl radical can be generated, which then loses carbon dioxide to form a carbon-centered radical at the 2-position of the chromane ring, ready to engage in further reactions. libretexts.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-amino-2-(aminomethyl)chromane |
| Nicotinic Acid |
| Picolinic Acid |
| 2-(2-carboxyethyl)-6-hydroxy-2,7,8-trimethylchroman (γ-CEHC) |
| 2-hydrazinopyridine (HP) |
| 2-picolylamine (PA) |
| Phenylsilane |
| Zinc acetate (B1210297) (Zn(OAc)₂) |
| Chroman-2-carboxylic acid |
| 6-nitrochroman-2-carboxylic acid |
| Tin(II) chloride (SnCl₂) |
| 2-substituted-chroman-4-ones |
Spectroscopic Characterization for Mechanistic Elucidation and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbons within the molecule, which is crucial for assigning its stereochemistry and analyzing its conformation.
In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by its electronic environment. Electronegative atoms and π-systems can "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield). oregonstate.edu For 6-Aminochroman-2-carboxylic acid, the protons on the chromane (B1220400) ring system and those near the amino and carboxylic acid groups are of particular interest.
The acidic protons of carboxylic acids are notably deshielded due to the electronegativity of the oxygen atoms and the anisotropic effect of the C=O bond, typically appearing in the downfield region of 10–12 ppm. libretexts.orglibretexts.orglibretexts.org This signal is often broad due to hydrogen bonding and can disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.orglibretexts.org Protons on carbons adjacent to the carboxylic acid group absorb in the 2-3 ppm range. libretexts.orglibretexts.org
Hydrogen bonding, both intermolecularly and potentially intramolecularly, can significantly affect the chemical shifts of the N-H and O-H protons. The formation of a hydrogen bond deshields the involved proton, shifting its resonance to a higher frequency. nih.gov In some cases, intramolecular hydrogen bonds can be identified by the presence of cross-peaks in specific 2D NMR experiments. nih.gov For instance, an intramolecular hydrogen bond between the N6-CH proton and the N7 atom of a purine (B94841) ring has been confirmed using ¹H,¹⁵N-HMBC spectra. nih.gov
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.
The carbonyl carbon of a carboxylic acid is characteristically found in the range of 160-185 ppm. libretexts.orglibretexts.orglibretexts.orghw.ac.ukoregonstate.eduwisc.edulibretexts.orgucl.ac.ukopenstax.org This downfield shift is due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.orglibretexts.org However, it is generally found at a slightly lower chemical shift compared to the carbonyl carbons of aldehydes and ketones (which appear above 180 ppm) due to the electron-donating effect of the adjacent hydroxyl group. libretexts.orghw.ac.uklibretexts.org
The carbons of the chromane ring system will have distinct chemical shifts based on their substitution and electronic environment. Aromatic carbons typically resonate in the 125-150 ppm region. libretexts.org The presence of the amino group and the fusion of the dihydropyran ring will influence the specific chemical shifts of the aromatic carbons in the chromane structure. Carbons bonded to the oxygen atom in the chromane ring (C-O) are expected to appear in the range of 45-85 ppm. ucl.ac.uk
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity of atoms within a molecule. HMBC experiments show correlations between carbons and protons that are separated by two, three, or sometimes four bonds. columbia.edu This information is crucial for assembling the molecular structure by linking different fragments identified in ¹H and ¹³C NMR spectra.
By analyzing the cross-peaks in an HMBC spectrum, it is possible to confirm the connections between the carboxylic acid group, the chromane ring, and the amino group in this compound. For example, a correlation between the carbonyl carbon and protons on the chromane ring would definitively place the carboxylic acid group on that ring. The absence of a direct one-bond correlation helps in distinguishing between directly attached and long-range coupled nuclei. columbia.edu
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amino functional groups.
O-H Stretch: The O-H stretching vibration of a carboxylic acid typically appears as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.orglibretexts.orglibretexts.orgopenstax.orgorgchemboulder.com This broadness is a hallmark of the strong hydrogen bonding that leads to the formation of carboxylic acid dimers. libretexts.orgorgchemboulder.comspectroscopyonline.com
C=O Stretch: The carbonyl (C=O) stretching frequency for a carboxylic acid is observed as a strong, intense band between 1690 and 1760 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com The exact position depends on factors such as conjugation and hydrogen bonding. For dimeric, saturated carboxylic acids, the peak is typically around 1710-1730 cm⁻¹, while conjugation with an aromatic ring can lower this frequency to 1680-1710 cm⁻¹. openstax.orgspectroscopyonline.com
N-H Stretch: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3170-3500 cm⁻¹. libretexts.orgmsu.edu
C-O Stretch: The C-O stretching vibration of a carboxylic acid appears in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
Hydrogen bonding has a profound effect on the IR spectrum. As mentioned, the strong hydrogen bonding in carboxylic acid dimers is responsible for the characteristic broadness of the O-H stretching band. libretexts.orgorgchemboulder.comspectroscopyonline.com This intermolecular interaction weakens the O-H bond, causing the stretching frequency to decrease and the band to broaden significantly. uomustansiriyah.edu.iq
Similarly, the C=O stretching frequency is also affected by hydrogen bonding. In the dimeric form, the C=O bond is slightly elongated and weakened, resulting in a lower stretching frequency compared to the monomeric state. libretexts.orgmsu.edu The presence of intramolecular hydrogen bonding, for instance between the amino group and the carboxylic acid, could also lead to shifts in the N-H and O-H stretching frequencies. The formation of a stable six-membered ring through intramolecular hydrogen bonding has been shown to be detectable in spectroscopic analyses. nih.govrsc.orgrsc.org
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) ionization is a common method employed for such analysis.
The mass spectrum of this compound would be expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. However, the intensity of this peak may be weak, which is a common characteristic for some carboxylic acids. whitman.edu The fragmentation of the molecule is influenced by the presence of the carboxylic acid group, the amino group, and the chroman ring system.
Key fragmentation pathways anticipated for this compound include:
α-Cleavage: This is a characteristic fragmentation for carboxylic acids, involving the cleavage of the bond adjacent to the carbonyl group. pitt.edu This can result in the loss of the hydroxyl radical (•OH), leading to a prominent peak at [M-17], or the loss of the entire carboxyl group (•COOH), resulting in a peak at [M-45]. libretexts.org
Loss of Water: Intramolecular rearrangement can lead to the elimination of a water molecule (H₂O), particularly if there is a suitably positioned hydrogen atom, giving rise to a peak at [M-18].
McLafferty Rearrangement: While more common in longer-chain carboxylic acids, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. whitman.edu This would result in the loss of a neutral alkene molecule.
Fragmentation of the Chroman Ring: The chroman ring itself can undergo cleavage. Common fissions may occur at the ether linkage or at the bonds benzylic to the aromatic ring, leading to a series of characteristic fragment ions.
Influence of the Amino Group: The presence of the amino group (-NH₂) can influence the fragmentation pattern. Amines typically undergo α-cleavage adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to cleavages within the aromatic portion of the chroman ring system.
The resulting mass spectrum would be a complex pattern of peaks, with the relative intensities of the fragment ions providing valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) would be particularly useful for determining the exact elemental composition of the parent ion and its fragments, further validating the structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragmentation Process | Lost Fragment | m/z of Resulting Ion |
| Loss of Hydroxyl Radical | •OH | M-17 |
| Loss of Carboxyl Group | •COOH | M-45 |
| Dehydration | H₂O | M-18 |
Note: 'M' represents the molecular mass of this compound.
X-ray Diffraction for Solid-State Structure Determination
Key structural features anticipated in the solid state include:
Hydrogen Bonding: The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor) suggests that extensive intermolecular hydrogen bonding will be a dominant feature in the crystal packing. It is highly probable that the carboxylic acid will form hydrogen-bonded dimers with neighboring molecules, a common feature for carboxylic acids in the solid state. libretexts.org Additionally, the amino group will likely participate in hydrogen bonding with the carboxylic acid groups of adjacent molecules.
Supramolecular Assembly: These hydrogen bonds will lead to the formation of a complex three-dimensional supramolecular network. The specific nature of this network, whether it forms sheets, chains, or other motifs, would depend on the interplay of the various intermolecular forces.
Conformation: The chroman ring system has a degree of conformational flexibility. X-ray diffraction would reveal the preferred conformation of the dihydropyran ring (e.g., half-chair or boat) in the solid state. The orientation of the carboxylic acid group relative to the chroman ring would also be determined.
To obtain definitive structural information, single crystals of this compound would need to be grown and analyzed using an X-ray diffractometer. The resulting data would include the unit cell parameters, space group, and the precise atomic coordinates of each atom in the molecule.
Table 2: Crystallographic Data for a Structurally Related Compound (6-amino-2-carboxypyridin-1-ium perchlorate) researchgate.net
| Parameter | Value |
| Formula | C₆H₇ClN₂O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2699(5) |
| b (Å) | 12.5329(6) |
| c (Å) | 7.9536(5) |
| β (°) | 99.472(6) |
| Volume (ų) | 911.44(9) |
| Z | 4 |
This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction analysis.
Computational Chemistry and Mechanistic Insights into 6 Aminochroman 2 Carboxylic Acid Chemistry
Density Functional Theory (DFT) Studies of Reaction Mechanisms
There is a lack of specific DFT studies in the scientific literature investigating the reaction mechanisms of 6-Aminochroman-2-carboxylic acid. Consequently, detailed information on the transition states, reaction intermediates, and energetic profiles of its key transformations is not available.
Investigation of Transition States and Reaction Intermediates
No published research could be identified that specifically details the investigation of transition states and reaction intermediates involved in the chemical reactions of this compound using DFT.
Energetic Profiles of Key Transformations
Information regarding the energetic profiles of key chemical transformations for this compound, as determined by computational methods, is not present in the available literature.
Molecular Dynamics and Conformational Analysis of this compound
A specific molecular dynamics and conformational analysis study for this compound has not been reported in the scientific literature. While MD simulations are a common technique for exploring the conformational space of cyclic and bicyclic molecules, this has not been applied to the target compound in any published work.
Computational Prediction of Spectroscopic Properties
There are no dedicated studies in the literature that report the computational prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound using quantum chemical methods.
Solvent Effects and Catalysis in Reaction Pathways
While the influence of solvents and catalysts on reaction pathways is a significant area of computational chemistry research, no studies were found that specifically model these effects for reactions involving this compound. Research on similar structures, such as the enzymatic resolution of 6-fluoro-chroman-2-carboxylic acid, has utilized molecular simulations to understand enantioselectivity, highlighting the potential for such studies. However, this work does not provide data directly applicable to the non-fluorinated amino-substituted analogue.
6 Aminochroman 2 Carboxylic Acid As a Versatile Synthetic Building Block
Precursor for Chiral Aminochromane Derivatives
The inherent chirality of 6-aminochroman-2-carboxylic acid, coupled with its functional handles, makes it an ideal starting material for the synthesis of a variety of chiral aminochromane derivatives. These derivatives are of significant interest due to their potential biological activities.
Synthesis of Advanced Bioactive Scaffolds
The chroman framework is a privileged structure in drug discovery, and the ability to introduce chirality and further functionalization via the amino and carboxylic acid groups of this compound opens avenues for the creation of novel bioactive scaffolds. The functionalization of the chromone (B188151) scaffold can lead to remarkable derivatives, particularly those with a reactive carboxylic acid group, which are versatile synthons due to their ability to participate in a wide range of chemical reactions. nih.gov The development of stereoselective and economically viable synthesis routes to access chiral building blocks like this compound is crucial for the development of a multitude of pharmaceutically active compounds and potential drugs. chiroblock.com The synthesis of conformationally constrained gamma-turn mimics has been achieved using related bicyclic amino acids, highlighting the potential of such rigid scaffolds in peptide and protein structure analysis. nih.gov
Role as a Chiral Building Block in Pharmaceutical Intermediates
Optically pure chroman-2-carboxylic acids are recognized as pivotal chiral building blocks in the pharmaceutical industry. rsc.org For instance, the enzymatic resolution of racemic 6-fluoro-chroman-2-carboxylic acid has been developed to produce both (S) and (R)-enantiomers with high enantiomeric excess. rsc.org This underscores the importance of having access to enantiomerically pure chroman-2-carboxylic acid derivatives for the synthesis of single-enantiomer drugs. The development of efficient synthetic methods for such chiral building blocks is a continuous effort in pharmaceutical research. rsc.org The use of constrained cyclic β-amino acids as precursors for the synthesis of new generations of bioactive compounds, such as antibiotics and enzyme inhibitors, further illustrates the value of chiral scaffolds like this compound in medicinal chemistry. nih.gov
Application in the Synthesis of Beta-Amino Acids and Related Heterocycles
The structural motifs of beta-amino acids and heterocycles are prevalent in many natural products and pharmaceuticals. This compound can serve as a valuable starting material for the synthesis of these important classes of compounds. The development of new methods for the synthesis of beta-amino acids is important as polymers of these compounds are promising peptidomimetic candidates in medicinal chemistry. nih.gov
Common strategies for accessing β-amino acids include conjugate addition of amines, Mannich-type reactions, and homologation of α-amino acids. illinois.edu The carboxylic acid functionality in this compound can be a handle for such transformations. The introduction of β-amino acids into peptides can lead to peptidomimetics with unique and improved biological properties. nih.gov
Furthermore, the inherent structure of this compound, containing both an amino group and a carboxylic acid, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. The synthesis of diverse N-heterocycles can be achieved through intramolecular cyclization reactions involving these functional groups. nih.gov
Development of Multitarget-Directed Ligands with Chromone-based Structures
The complexity of many diseases, such as Alzheimer's, has spurred the development of multitarget-directed ligands (MTDLs) that can interact with multiple biological targets simultaneously. nih.gov The chromone scaffold is a well-established pharmacophore in the design of such MTDLs. nih.gov The functionalization of the chromone ring system, often through a carboxylic acid handle, allows for the introduction of various pharmacophoric elements to achieve the desired polypharmacology. nih.gov An efficient and rapid synthetic route to obtain 4-oxo-4H-chromene-2-carboxylic acid and its derivatives is crucial for developing small libraries for structure-activity relationship studies in the context of MTDLs. nih.gov
Utilization in Asymmetric Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules with high stereocontrol. The chromone and chromene moieties derived from this compound can participate in various cycloaddition reactions to generate complex polycyclic systems.
A strategy for preparing functionalized 4H-chromene derivatives involves a Cs₂CO₃-catalyzed [4+2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, achieving excellent yields and diastereoselectivity. nih.gov Furthermore, a photoinduced asymmetric catalytic [4+2] cycloaddition of benzocyclobutenones with aryl alkyl ketones has been developed to produce enantioenriched 3,4-dihydroisocoumarins. acs.org The reaction of chromone-2-carboxylic esters with carbenoids can lead to cyclopropanation of the chromone 2,3-double bond, forming novel ring systems. rsc.org These examples highlight the potential of chromone and its derivatives in asymmetric cycloaddition reactions for the synthesis of complex chiral molecules.
Design of Targeted Chemical Probes via Specific Derivatization
Chemical probes are essential tools for studying biological processes and validating drug targets. The reactive functional groups of this compound, the amino and carboxylic acid moieties, provide convenient points for derivatization to create targeted chemical probes. These functional groups allow for the attachment of reporter tags, such as fluorophores or biotin, or reactive groups for covalent labeling of target proteins.
The synthesis of new carbanelated derivatives of 2-amino-4H-pyran has been achieved through a three-component "domino" interaction involving esters of 4-hydroxy-2-oxo-6-arylcyclohexene-2-carboxylic acids. nuph.edu.ua The resulting compounds are interesting as substrates for further transformations due to the presence of the ester group. nuph.edu.ua The straightforward synthetic accessibility of amides from carboxylic acids is a significant advantage in creating diverse molecular structures. wiley-vch.de This reactivity can be harnessed to append various functionalities to the this compound scaffold for the development of specific chemical probes.
Emerging Trends and Future Directions in 6 Aminochroman 2 Carboxylic Acid Research
Advancements in Green Chemistry and Sustainable Synthesis Protocols
The push towards environmentally benign chemical manufacturing has significantly influenced the synthesis of chroman derivatives. Modern research emphasizes the reduction of hazardous waste, energy consumption, and the use of renewable resources.
One major advancement is the adoption of microwave-assisted synthesis . This technique has been successfully used to produce precursors like 6-bromochromone-2-carboxylic acid with improved yields of up to 87%. nih.gov Microwave heating offers rapid and uniform heating, which can dramatically shorten reaction times and often leads to cleaner reactions with fewer byproducts, thus simplifying purification. nih.gov This method is noted for being safe, cost-effective, and robust, making it suitable for creating diverse libraries of chromone-based compounds without requiring laborious and expensive column chromatography. nih.gov
Another cornerstone of green chemistry in this field is biocatalysis , particularly the use of enzymes for stereoselective transformations. For instance, the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using esterases has been demonstrated as a practical and non-polluting alternative to chemical resolution. nih.gov This biocatalytic approach can yield both (S) and (R)-enantiomers with high enantiomeric excess (>99% and 95-96%, respectively). nih.gov Furthermore, researchers have developed innovative "sequential biphasic batch resolution" methods using immobilized cells, which simplifies the process and enhances productivity. nih.gov
The choice of catalysts and solvents is also critical. Studies on related chromene syntheses have highlighted the use of sustainable and rapid catalysts like pyridine-2-carboxylic acid (P2CA) in environmentally friendly solvent systems such as water-ethanol mixtures. rsc.org Such protocols achieve high yields (up to 98%) in short times and boast excellent green metrics, including high atom economy and a low E-factor, with the catalyst being recyclable for several cycles. rsc.org These principles are directly applicable to the synthesis of 6-aminochroman-2-carboxylic acid, paving the way for more sustainable production methods. rsc.orgnih.gov The development of photocatalysis using visible light, an abundant and non-toxic energy source, further represents a significant move towards greener chemical transformations for chromene derivatives. d-nb.inforesearchgate.net
| Method | Key Features | Example Application | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, uniform heating | Synthesis of 6-bromochromone-2-carboxylic acid | Reduced reaction time, high yield (87%), cost-effective, no chromatography needed | nih.gov |
| Enzymatic Resolution | High stereoselectivity using esterases | Resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid | High enantiomeric excess (>99%), environmentally benign, potential for high productivity | nih.gov |
| Green Catalysis | Use of sustainable catalysts (e.g., P2CA) and solvents (e.g., water-EtOH) | Synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | High yields (up to 98%), short reaction times, recyclable catalyst, excellent green metrics | rsc.org |
| Photocatalysis | Uses visible light as a renewable energy source | Synthesis and functionalization of chromene derivatives | Sustainable, mild reaction conditions, avoids harsh reagents | d-nb.inforesearchgate.net |
Development of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity, especially enantioselectivity, is paramount for producing specific isomers of this compound for pharmaceutical applications. The development of sophisticated catalytic systems is at the forefront of this effort.
Organocatalysis has emerged as a powerful tool, offering a metal-free alternative for asymmetric synthesis. youtube.com Modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids, have been used to catalyze domino reactions for synthesizing functionalized chromanes with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee). nih.gov These catalysts operate through mechanisms like hydrogen bonding to control the stereochemical outcome of the reaction. uniurb.itnih.gov The development of recyclable organocatalysts, such as lipophilic cinchona squaramides, further enhances the sustainability and practicality of these systems.
Photocatalysis is another rapidly growing area that enables novel transformations under mild conditions. d-nb.info By using visible light to generate reactive radical intermediates, photocatalytic methods can achieve unique cyclization and functionalization reactions that are difficult to access via traditional thermal methods. bohrium.comresearchgate.net For instance, photosensitizer-free photocatalysis can be used to synthesize amide-substituted chroman-4-ones through a radical cascade cyclization. bohrium.com The synergy of photocatalysis with other catalytic modes, such as Lewis acid catalysis, has led to dual-catalyst systems capable of highly enantioselective reductive cross-coupling reactions.
Furthermore, specialized transition metal catalysts continue to be refined for selective transformations. Rhenium-on-titania (Re/TiO₂) catalysts, for example, have shown high selectivity in the hydrogenation of carboxylic acid derivatives to their corresponding alcohols or amines without reducing adjacent aromatic rings. This type of selectivity is crucial for the functionalization of molecules like this compound, where multiple reactive sites are present.
| Catalyst Type | Specific Example | Application | Key Advantage | Reference |
|---|---|---|---|---|
| Organocatalysis | Modularly Designed Organocatalysts (MDOs) from Cinchona Alkaloids | Enantio- and diastereoselective synthesis of functionalized chromanes | Excellent stereoselectivity (up to 99% ee), metal-free | nih.gov |
| Photocatalysis | Visible light/Benzoyl Peroxide (BPO) | Synthesis of carbamoylated chroman-4-ones via radical cascade cyclization | Metal- and photosensitizer-free, mild conditions, broad scope | bohrium.com |
| Biocatalysis | Imine Reductases (IREDs) | Enantioselective reductive amination to form 3-aminochroman derivatives | High yields and enantiocomplementary selectivity | nih.gov |
| Transition Metal Catalysis | Rhenium on Titania (Re/TiO₂) | Selective hydrogenation of carboxylic acids to alcohols | High selectivity for the acid group over aromatic rings |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of catalysts and reaction pathways. rsc.orgcreative-quantum.eu This integrated approach allows for a more rational, rather than trial-and-error, method for designing synthetic strategies related to this compound.
Computational catalyst design is being used to predict the performance of new catalysts before they are synthesized in the lab. researchgate.netnih.gov For example, Density Functional Theory (DFT) calculations are employed to study the structural and electronic properties of chromene derivatives and to understand the mechanisms of catalytic reactions. rsc.orgrsc.org These theoretical studies can predict bond distances, bond angles, and global reactivity descriptors, which helps in understanding and verifying experimental results. rsc.orgrsc.orgresearchgate.net
A significant breakthrough is the computation-driven redesign of enzymes . By using tools like the Rosetta energy score and AlphaFold2 for protein structure prediction, scientists can engineer enzymes with dramatically improved activity and selectivity for specific substrates. This has been demonstrated in the redesign of carboxylic acid reductases (CARs), where mutations led to a 101-fold improvement in catalytic efficiency for a related substrate, 6-aminocaproic acid. This strategy is highly promising for developing bespoke biocatalysts for the synthesis of specific this compound derivatives.
Molecular docking studies are another critical computational tool. They are used to predict how molecules like chroman derivatives bind to biological targets, such as proteins or enzymes. nih.gov This information is invaluable for the rational design of new therapeutic agents and for understanding structure-activity relationships, guiding synthetic efforts toward compounds with higher efficacy. nih.gov The combination of these computational tools with experimental validation creates a powerful feedback loop that significantly reduces the time and cost associated with catalyst development and drug discovery. osti.gov
| Computational Method | Purpose | Example Application | Outcome | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Predict structural and electronic properties; verify experimental data. | Analysis of coumarin-based pyrano-chromene derivatives. | Calculated bond lengths, angles, and reactivity parameters that match experimental findings. | rsc.orgrsc.org |
| Enzyme Redesign (e.g., Rosetta, AlphaFold2) | Engineer enzymes for improved activity and selectivity. | Redesign of carboxylic acid reductases for substrates like 6-aminocaproic acid. | Mutant enzymes with up to 101-fold increased catalytic efficiency. | |
| Molecular Docking | Predict binding modes and interactions with biological targets. | Docking of a chromen-2-one derivative with the anticancer target protein tankyrase. | Confirmation of binding in the active site, guiding design of more potent inhibitors. | nih.gov |
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles
While much research has focused on established synthetic routes, a significant future direction lies in uncovering novel chemical reactions and reactivity profiles of the this compound scaffold. This exploration can unlock new pathways to complex molecules and materials.
One area of interest is the development of cascade reactions , where multiple chemical bonds are formed in a single, efficient operation. Researchers are developing novel cascade transformations, such as an intramolecular addition of an in-situ generated acyl radical onto an alkene, to create functionalized chroman-4-ones. rsc.org Applying such strategies to derivatives of this compound could lead to the rapid assembly of complex polycyclic structures.
The unique combination of an amine, a carboxylic acid, and a chiral chroman core offers a rich platform for exploring new transformations. The reactivity of the amino group could be exploited in novel C-N bond-forming reactions, such as transition-metal-free syntheses of fused heterocyclic systems. For example, methods developed for synthesizing 6-nitroindole (B147325) derivatives via C-C and C-N bond formation could inspire new annulation strategies on the 6-aminochroman backbone. rsc.org
Similarly, the carboxylic acid moiety is a handle for various transformations beyond simple amide coupling. Its participation in radical reactions or as a directing group in C-H functionalization could unveil new ways to modify the chroman ring system. researchgate.net For instance, sustainable catalyst systems based on iron have been reported for the ring-opening of epoxides by carboxylic acids, a transformation that could be adapted for conjugating the chroman scaffold to other molecules. rsc.org
The selective functionalization of C-H bonds is a major goal in modern organic synthesis. youtube.com Future work will likely focus on developing catalytic systems that can selectively activate and modify the C-H bonds of the chroman ring, guided by the existing amino and carboxyl functionalities. This would allow for late-stage diversification of the scaffold, providing access to a wide array of novel derivatives with potentially unique biological or material properties. The exploration of such undiscovered reactivity profiles is essential for expanding the chemical space accessible from this valuable starting material.
Q & A
(Basic) What are the established synthetic routes for 6-Aminochroman-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step pathways, such as:
- Step 1: Cyclization of substituted catechol derivatives to form the chroman backbone. For example, fluorinated analogs (e.g., 6-Fluoro-4-oxochroman-2-carboxylic acid) are synthesized via acid-catalyzed cyclization of phenolic precursors .
- Step 2: Introduction of the amino group via nucleophilic substitution or reductive amination. Optimize reaction temperature (e.g., 60–80°C) and pH (neutral to slightly basic) to minimize side products .
- Step 3: Carboxylic acid functionalization using oxidizing agents like KMnO₄ or enzymatic methods for stereoselective control .
Optimization Tips: - Use catalytic systems (e.g., Pd/C for hydrogenation) to enhance yield.
- Monitor intermediates via TLC or HPLC to adjust stoichiometry and reaction time .
(Basic) What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
(Advanced) How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shift variations) observed across different studies?
Methodological Answer:
- Root Cause Analysis:
- Validation Steps:
(Advanced) What strategies are effective in enhancing the compound's stability under physiological conditions for in vivo studies?
Methodological Answer:
- Formulation Optimization:
- Structural Modifications:
(Basic) What solvent systems are optimal for the recrystallization of this compound to achieve high purity?
Methodological Answer:
- Solvent Selection:
- Procedure:
- Dissolve the crude product in minimal hot solvent, then cool to 4°C for slow crystallization.
- Monitor crystal growth via polarized light microscopy to ensure uniform morphology .
(Advanced) How can computational modeling be integrated with experimental data to predict the compound's bioactive conformations?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Docking Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
